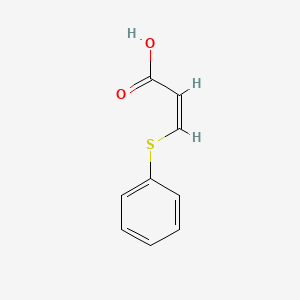
3-(Phenylthio)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(Phenylthio)acrylic acid is an organic compound characterized by the presence of a phenylthio group attached to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)acrylic acid typically involves the reaction of phenylthiol with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the addition of the phenylthio group to the acrylic acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions: (Z)-3-(Phenylthio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: (Z)-3-(Phenylthio)acrylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules
Biology and Medicine: In biological research, 3-(Phenylthio)acrylic acid can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: In the materials science field, this compound can be used to synthesize polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. It may also be used in the development of coatings and adhesives.
作用机制
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with molecular targets through its phenylthio and acrylic acid moieties. The phenylthio group can participate in various chemical reactions, such as oxidation and substitution, while the acrylic acid moiety can undergo polymerization or addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biological effects.
相似化合物的比较
(E)-3-(Phenylthio)acrylic acid: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Phenylthioacetic acid: A related compound with a phenylthio group attached to an acetic acid moiety.
3-(Phenylthio)propionic acid: Another similar compound with a phenylthio group attached to a propionic acid moiety.
Uniqueness: (Z)-3-(Phenylthio)acrylic acid is unique due to its (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer or other related compounds.
属性
CAS 编号 |
63413-91-2; 706-01-4 |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.22 |
IUPAC 名称 |
(Z)-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- |
InChI 键 |
QCLSYKCZWZYPIX-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















